2-(3-Fluorophenyl)prop-2-enoic acid
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Overview
Description
2-(3-Fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 3-fluorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide or potassium carbonate).
Solvent: Ethanol or water.
Temperature: Reflux conditions (around 80-100°C).
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding 2-(3-fluorophenyl)propanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride or potassium tert-butoxide).
Major Products
The major products formed from these reactions include:
Oxidation: 3-fluorobenzoic acid.
Reduction: 2-(3-fluorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological properties.
Comparison with Similar Compounds
2-(3-Fluorophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)prop-2-enoic acid: Similar structure but with the fluorine atom at the para position, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)prop-2-enoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical and physical properties.
2-(3-Methylphenyl)prop-2-enoic acid: Substituted with a methyl group, which can influence its steric and electronic characteristics.
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-(3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12) |
InChI Key |
ABBGLRUWWIYRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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